molecular formula C24H28ClN3O4S B13849787 Prochlorperazine-d8 Dimaleate (piperazine-d8)

Prochlorperazine-d8 Dimaleate (piperazine-d8)

Cat. No.: B13849787
M. Wt: 498.1 g/mol
InChI Key: ZYSCHNVPUOSLNC-YPURCNHZSA-N
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Description

Prochlorperazine-d8 Dimaleate is a deuterated form of Prochlorperazine Dimaleate, which is a phenothiazine derivative. This compound is primarily used as an antiemetic and antipsychotic agent. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Prochlorperazine due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prochlorperazine-d8 Dimaleate involves the deuteration of Prochlorperazine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of Prochlorperazine-d8 Dimaleate follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is then crystallized and formulated into the dimaleate salt for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Prochlorperazine-d8 Dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prochlorperazine-d8 Dimaleate is extensively used in scientific research for:

Mechanism of Action

Prochlorperazine-d8 Dimaleate exerts its effects primarily through the antagonism of dopamine D2 receptors in the brain. This action helps in reducing nausea and vomiting by depressing the chemoreceptor trigger zone. Additionally, it blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its antipsychotic and antiemetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prochlorperazine-d8 Dimaleate is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .

Properties

Molecular Formula

C24H28ClN3O4S

Molecular Weight

498.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i11D2,12D2,13D2,14D2;

InChI Key

ZYSCHNVPUOSLNC-YPURCNHZSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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